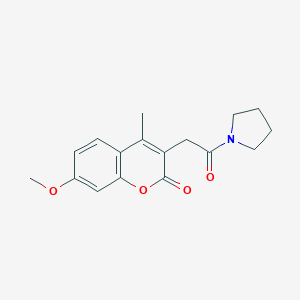

7-methoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-methoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has since gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, its potential as a research chemical has also been explored due to its unique properties.

Mécanisme D'action

MXE works by blocking the NMDA receptor, which leads to a dissociative state characterized by altered perception, hallucinations, and a feeling of detachment from reality. The exact mechanism of action of MXE is not fully understood, but it is believed to act as a non-competitive antagonist at the NMDA receptor.

Biochemical and Physiological Effects

MXE has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes a decrease in respiratory rate and can lead to respiratory depression at high doses. MXE has been found to have a long half-life of up to 12 hours, which can lead to prolonged effects.

Avantages Et Limitations Des Expériences En Laboratoire

MXE has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also has a high affinity for the NMDA receptor, making it a useful tool for studying the effects of dissociative drugs on the brain. However, there are also limitations to its use. MXE is a controlled substance in many countries, which can make it difficult to obtain for research purposes. It also has a high potential for abuse, which can make it difficult to control in a laboratory setting.

Orientations Futures

There are a number of future directions for research on MXE. One area of interest is its potential as a treatment for depression, anxiety, and PTSD. It has been shown to have rapid antidepressant effects in animal models, which could make it a promising candidate for further research in humans. Another area of interest is its effects on the brain and behavior. MXE has been found to have unique effects on the brain compared to other dissociative drugs, which could lead to a better understanding of the mechanisms underlying dissociation. Finally, there is a need for further research on the long-term effects of MXE use, particularly in terms of its potential for addiction and neurotoxicity.

Conclusion

MXE is a dissociative drug that has gained popularity as a recreational drug. However, its potential as a research chemical has also been explored due to its unique properties. MXE has been studied for its potential as a treatment for depression, anxiety, and PTSD, as well as its effects on the brain and behavior. While there are limitations to its use in laboratory experiments, MXE has a number of advantages that make it a useful tool for studying the effects of dissociative drugs on the brain. Future research on MXE could lead to a better understanding of the mechanisms underlying dissociation and the development of new treatments for mental illness.

Méthodes De Synthèse

MXE can be synthesized through a multi-step process starting with 3-methoxyphenylacetonitrile and 2-amino-1-pyrrolidine. The final product is obtained through a series of chemical reactions involving reduction, alkylation, and cyclization. The synthesis of MXE is relatively simple and can be carried out in a laboratory setting.

Applications De Recherche Scientifique

MXE has been studied for its potential as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been used in research to study the effects of dissociative drugs on the brain and behavior. MXE has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This makes it a promising candidate for further research in the field of neuroscience.

Propriétés

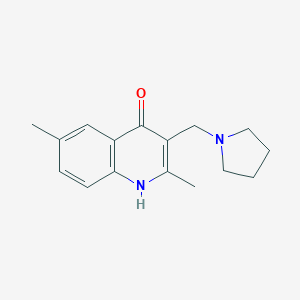

Nom du produit |

7-methoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromen-2-one |

|---|---|

Formule moléculaire |

C17H19NO4 |

Poids moléculaire |

301.34 g/mol |

Nom IUPAC |

7-methoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one |

InChI |

InChI=1S/C17H19NO4/c1-11-13-6-5-12(21-2)9-15(13)22-17(20)14(11)10-16(19)18-7-3-4-8-18/h5-6,9H,3-4,7-8,10H2,1-2H3 |

Clé InChI |

UDUVROIOQKVJFG-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N3CCCC3 |

SMILES canonique |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N3CCCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)

![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)

![Butyl (3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B255962.png)

![Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255965.png)

![3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol](/img/structure/B255968.png)

![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)

![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)